5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O3/c1-10-3-4-12(7-11(10)2)24-16-13(8-21-24)18(26)23(9-20-16)22-17(25)14-5-6-15(19)27-14/h3-9H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSACYKQGOVKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(O4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer progression and inflammatory processes.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 416.28 g/mol. The structure features a bromine atom, a pyrazolo[3,4-d]pyrimidine core, and a furan-2-carboxamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H16BrN5O2 |
| Molecular Weight | 416.28 g/mol |
| CAS Number | 899738-62-6 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective inhibitors of epidermal growth factor receptors (EGFR), which are critical in the proliferation of cancer cells. For instance, compounds structurally similar to our target compound have shown significant anti-proliferative effects against various cancer cell lines:
- In vitro Studies : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold demonstrated IC50 values ranging from 0.016 µM to 19.56 µM against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. These results suggest that modifications in the chemical structure can enhance efficacy against resistant cancer types .
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and survival pathways.
- Apoptosis Induction : It has been observed to increase the BAX/Bcl-2 ratio significantly, promoting apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometric analyses indicate that this compound can induce cell cycle arrest at the S and G2/M phases .
Anti-inflammatory Activity
In addition to its anticancer properties, compounds related to this structure have shown promise in anti-inflammatory applications. They have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Some derivatives exhibited selective COX-2 inhibition with high selectivity indices compared to traditional anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies have documented the synthesis and biological testing of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on EGFR Inhibition : A recent study synthesized various derivatives and assessed their activity as EGFR inhibitors. Compound 12b showed promising results with an IC50 value of 0.016 µM against wild-type EGFR and significant activity against mutant forms .
- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory properties of similar compounds using carrageenan-induced edema models in rats. The results indicated substantial reductions in inflammation compared to controls .
Preparation Methods
Pyrazole Ring Formation
The pyrazole precursor 5-bromo-1-methyl-1H-pyrazol-3-amine is synthesized via a five-step route from diethyl butynedioate:
- Condensation : Diethyl butynedioate reacts with methylhydrazine in ethanol at 25°C for 12 hours to yield ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (87% yield).
- Bromination : Treatment with POBr₃ at 80°C for 6 hours replaces the hydroxyl group with bromine, producing ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (92% yield).
- Hydrolysis : Saponification with 10% NaOH in ethanol at 25°C yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (89% purity).
- Curtius Rearrangement : Reaction with tert-butyl alcohol and dimethyl azidophosphate in DMF at 100°C forms tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (78% yield).
- Deprotection : Treatment with 50% trifluoroacetic acid in dichloromethane removes the tert-butoxycarbonyl group, yielding 5-bromo-1-methyl-1H-pyrazol-3-amine (95% yield).
Pyrimidine Cyclization
The pyrazolo[3,4-d]pyrimidine core is synthesized via a one-flask method:
- Vilsmeier Reaction : 5-Bromo-1-methyl-1H-pyrazol-3-amine reacts with PBr₃ in DMF at 60°C for 2 hours to generate a Vilsmeier intermediate.
- Heterocyclization : Addition of hexamethyldisilazane (HMDS) at 80°C for 5 hours induces cyclization, forming 1-methyl-5-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (91% yield).
- Aryl Substitution : The methyl group is replaced with 3,4-dimethylphenyl via nucleophilic aromatic substitution using 3,4-dimethylphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 hours; 85% yield).
Synthesis of Furan-2-Carboxamide
The side chain is prepared via a catalyst-free method:
- Amidation : Furan reacts with carbamoyl chloride in dichloromethane at 20°C for 12 hours, yielding furan-2-carboxamide (88% yield).
- Hydrolysis (Optional) : Treatment with 10% NaOH converts the amide to furan-2-carboxylic acid (92% yield).
Final Coupling Reaction
The pyrimidine core and furan-2-carboxamide are coupled via nucleophilic acyl substitution:
- Activation : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours to form furan-2-carbonyl chloride.
- Amidation : Reaction of 1-(3,4-dimethylphenyl)-5-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with furan-2-carbonyl chloride in pyridine at 0°C for 6 hours yields the title compound (78% yield).
Analytical Data and Optimization
Q & A
Q. What synthetic methodologies are most effective for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by bromination and coupling with the furan-2-carboxamide moiety. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability, while ethanol improves cyclization efficiency .
- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) facilitates amide bond formation .
- Temperature : Controlled heating (70–90°C) minimizes side reactions during cyclization . Yield optimization (70–85%) requires iterative adjustments to these parameters, monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques validate the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C5 of pyrimidine) and hydrogen bonding patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for bromine .
- HPLC-PDA : Ensures >95% purity by tracking UV absorbance at 254 nm, critical for biological assays .
Q. What structural features contribute to its biological activity?
The compound’s pyrazolo[3,4-d]pyrimidine core mimics ATP-binding sites in kinases, while the bromine atom enhances electrophilic interactions. The 3,4-dimethylphenyl group improves lipophilicity, aiding membrane permeability . The furan-2-carboxamide moiety provides hydrogen-bonding capacity, critical for target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve kinase selectivity?
- Substituent variation : Replace the 3,4-dimethylphenyl group with fluorinated or methoxy groups to modulate steric/electronic effects .
- Functional group swaps : Substitute the bromine with cyano or nitro groups to alter binding kinetics .
- Assay panels : Test derivatives against kinase families (e.g., CDKs, MAPKs) using fluorescence polarization or TR-FRET assays to identify selectivity trends .
Q. What experimental approaches resolve contradictions in reported IC₅₀ values across cell-based vs. enzymatic assays?
Discrepancies often arise from off-target effects or differential cell permeability. Strategies include:
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may explain reduced efficacy in cell assays .
- Proteome-wide profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
Q. How can formulation challenges related to poor aqueous solubility be addressed?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility for in vivo studies .
- Prodrug design : Introduce phosphate or acetate groups at the pyrimidine’s 4-oxo position, which hydrolyze in physiological conditions .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and reduce hepatic clearance .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show limited efficacy in xenograft models?
Variability may stem from:
- Tumor microenvironment differences : Hypoxia or stromal interactions in xenografts alter compound penetration .
- Dosing regimens : Optimize pharmacokinetics (e.g., twice-daily dosing) to maintain therapeutic plasma levels .
- Metabolite interference : LC-MS/MS analysis of plasma metabolites can identify inactive or antagonistic derivatives .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Core cyclization | DMSO | Triethylamine | 80 | 72 |
| Bromination | CHCl₃ | NBS | 25 | 85 |
| Amide coupling | DMF | EDCI/HOBt | 25 | 68 |
Q. Table 2. Comparative Kinase Inhibition Profiles
| Derivative | CDK2 IC₅₀ (nM) | MAPK1 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent compound | 12.3 | 450 | 36.6 |
| 3-Fluoro analog | 8.7 | 320 | 36.8 |
| 4-Methoxy analog | 15.9 | 890 | 56.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
